molecular formula C18H11N3O5 B5842720 5-Nitro-N-(2-phenylbenzo[d]oxazol-5-yl)furan-2-carboxamide

5-Nitro-N-(2-phenylbenzo[d]oxazol-5-yl)furan-2-carboxamide

Cat. No.: B5842720
M. Wt: 349.3 g/mol
InChI Key: OYVSTKKAFQFZIE-UHFFFAOYSA-N
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Description

5-Nitro-N-(2-phenylbenzo[d]oxazol-5-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-N-(2-phenylbenzo[d]oxazol-5-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the nitration of 2-phenylbenzo[d]oxazole followed by the formation of the furan-2-carboxamide moiety. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-N-(2-phenylbenzo[d]oxazol-5-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitro-N-(2-phenylbenzo[d]oxazol-5-yl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Nitro-N-(2-phenylbenzo[d]oxazol-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzo[d]oxazole moiety can intercalate with DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitro-2-phenylbenzo[d]oxazole
  • 5-Nitrobenzo[d]oxazole-2-thiol
  • 5-Hydroxy-2-methylbenzo[d]oxazole

Uniqueness

5-Nitro-N-(2-phenylbenzo[d]oxazol-5-yl)furan-2-carboxamide is unique due to its combination of a furan ring, nitro group, and benzo[d]oxazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O5/c22-17(15-8-9-16(25-15)21(23)24)19-12-6-7-14-13(10-12)20-18(26-14)11-4-2-1-3-5-11/h1-10H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVSTKKAFQFZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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